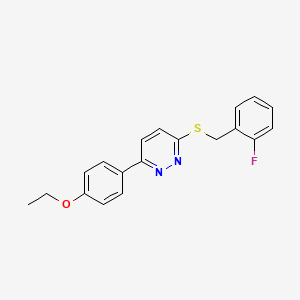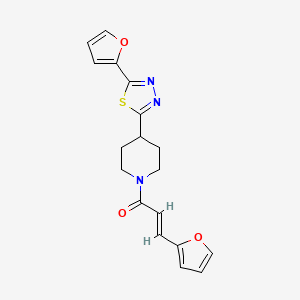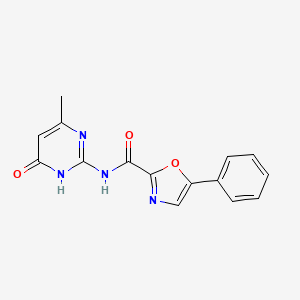![molecular formula C16H14N4O2 B2538181 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 1797757-35-7](/img/structure/B2538181.png)
1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a highly functionalized molecule that is likely to be synthesized through a cascade reaction involving a formal [3 + 2] cycloaddition followed by a ring-opening process. The presence of a furan moiety, an azetidine ring, and a triazole ring suggests a complex structure with multiple reactive sites that could lead to a variety of chemical transformations.
Synthesis Analysis
The synthesis of such a compound could potentially be achieved by a method similar to the one described in the first paper, where 2-furylcarbinols undergo a Lewis acid promoted cascade cycloaddition with alkyl or aryl azides to form a trisubstituted triazole motif. This process is characterized by the formation of a triazole ring and subsequent ring opening of the furan to yield an (E)-enone configuration . This method provides a step-economical approach to synthesize highly functionalized triazoles.
Molecular Structure Analysis
The molecular structure of this compound would include several distinct features: a furan ring, which is known for its reactivity due to aromaticity and electron-rich oxygen; an azetidine ring, which is a four-membered nitrogen-containing cycle; and a triazole ring, a five-membered heterocycle containing three nitrogen atoms. The triazole ring is a common motif in many pharmaceuticals and agrochemicals due to its stability and versatile reactivity.
Chemical Reactions Analysis
The compound could undergo various chemical reactions due to its functional groups. The furan ring could be involved in Diels-Alder reactions as a diene, while the azetidine ring could participate in nucleophilic opening reactions due to the strain of the four-membered ring. The triazole ring could engage in substitution reactions, given its multiple nitrogen atoms. The presence of the phenyl group also allows for electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high thermal stability, potential for varied reactivity based on the functional groups present, and a density that would be influenced by the presence of the phenyl group and the heterocyclic components. The compound's reactivity and stability would be key factors in its potential applications, which could range from pharmaceuticals to materials science.
Scientific Research Applications
Antibacterial and Antioxidant Activities
Research on similar triazole derivatives has shown that these compounds can have significant antibacterial, antiurease, and antioxidant activities. For instance, derivatives synthesized from furan compounds and triazoles have demonstrated effective antiurease and antioxidant properties, suggesting their potential as candidates for developing new antibacterial and antioxidant agents (Sokmen et al., 2014).
Antimicrobial Activities Against Gram-negative Organisms
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, incorporating triazole moieties, have been prepared to expand the spectrum of activity to include Gram-negative bacteria. These compounds have shown good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis, indicating their potential application in treating infections caused by these pathogens (Genin et al., 2000).
Antitubercular Agents
Novel azetidinone derivatives comprising a 1,2,4-triazole moiety have been designed and evaluated for anti-tubercular activity. These studies involved in silico designing and molecular docking experiments to identify potential drug candidates, highlighting the role of triazole derivatives in the development of new treatments for tuberculosis (Thomas et al., 2014).
Antiviral and HIV Inhibitors
Fused 1,2,4-triazoles have been synthesized and evaluated for their antiviral activity, specifically against HIV-1 and HIV-2. This includes the development of triazolothiadiazole and triazolothiadiazine derivatives as potent inhibitors, demonstrating the critical role of triazole derivatives in the search for new antiviral drugs (Khan et al., 2014).
Synthesis and Cytotoxicity for Cancer Treatment
Research on the synthesis of 1,2,4-triazole derivatives and their evaluation for cytotoxic activities against cancer cells indicates the potential of these compounds in the development of cancer therapies. This research highlights the versatility of triazole derivatives in medicinal chemistry and their potential application in designing new therapeutic agents (Popov et al., 2020).
Future Directions
properties
IUPAC Name |
furan-3-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(13-6-7-22-11-13)19-8-14(9-19)20-10-15(17-18-20)12-4-2-1-3-5-12/h1-7,10-11,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROUHPYSKNTRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)
![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)
![[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride](/img/structure/B2538100.png)



![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)


![9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2538110.png)

![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}phenyl 4-fluorobenzenesulfonate](/img/structure/B2538119.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)